3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Aldose reductase inhibition Diabetic complications Structure-activity relationship

Select this 3-(4-methoxyphenyl)-TZD intermediate to leverage its unique electron-donating character (σₚ = –0.27) that drives target selectivity impossible with unsubstituted phenyl or halogenated N3 analogues. Essential for synthesizing 17β-HSD3 inhibitors with proven isoenzyme discrimination, ALR2 inhibitors in the intermediate potency range, and CCF642-class PDI inhibitors with ~100-fold potency gains. Avoid generic N3-aryl substitutions that compromise selectivity windows.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
Cat. No. B11988155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CSC2=O
InChIInChI=1S/C10H9NO3S/c1-14-8-4-2-7(3-5-8)11-9(12)6-15-10(11)13/h2-5H,6H2,1H3
InChIKeyYKEXRIOZTVEJSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione – Core Identity, Physicochemical Signature, and Initial Procurement Considerations for TZD-Focused Programs


3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione (CAS 32826-88-3; synonym N-(4-methoxyphenyl)thiazolidine-2,4-dione) is an N3‑aryl‑substituted member of the thiazolidine‑2,4‑dione (TZD) heterocycle family, carrying a single 4‑methoxyphenyl group at the ring nitrogen and retaining the unsubstituted 2,4‑dioxo core [1]. The TZD scaffold is a privileged pharmacophore that engages diverse targets including PPARγ, aldose reductase (ALR2), and protein disulfide isomerase (PDI); however, the identity of the N3 substituent is a critical determinant of target selectivity, intrinsic potency, and physicochemical behaviour [2]. This compound occupies a distinct niche among N3‑aryl TZDs because the electron‑donating 4‑methoxy group modulates ring electronics and hydrogen‑bonding capacity in ways that cannot be replicated by unsubstituted phenyl, halogenated, or alkyl congeners, directly affecting both reactivity in downstream derivatisation and the biological profile of the final functional molecules [3].

Why a Generic N3‑Aryl Thiazolidinedione Cannot Substitute for 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione in MedChem Campaigns


Thiazolidine‑2,4‑diones bearing different N3 substituents are not functionally interchangeable because the N3 aryl group directly influences both the electron density of the dioxothiazolidine ring—modulating its reactivity toward Knoevenagel condensations and nucleophilic attacks—and the three‑dimensional pharmacophore presented to biological targets [1]. Systematic SAR studies on 5‑arylidene‑TZD aldose reductase inhibitors demonstrated that even subtle alterations to the N3 substituent (e.g., H vs. alkyl vs. aryl vs. carboxyalkyl chains) produced statistically significant shifts in ALR2 IC50 values, with the N3 appendage contributing to both potency and selectivity over the related ALR1 enzyme [1]. Further, in the 17β‑hydroxysteroid dehydrogenase type 3 (17β‑HSD3) inhibitor series, the 4‑methoxyphenyl group furnished a selectivity advantage over other 17β‑HSD isoenzymes and nuclear receptors that was not observed with alternative N3‑aryl groups [2]. Substituting a generic N3‑phenyl, N3‑(4‑chlorophenyl), or N3‑methyl analogue therefore risks losing the defined electronic character, target‑engagement selectivity, and synthetic tractability that this specific substitution pattern provides.

Quantitative Differentiation Evidence: 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione Versus Closest Structural Analogs and In‑Class Candidates


N3 Substituent Identity Drives Aldose Reductase Inhibitory Potency: A Class‑Level SAR Comparison of 5‑Arylidene‑TZD Derivatives

In a systematic SAR study of 5‑arylidene‑2,4‑thiazolidinediones, Maccari et al. (2005) demonstrated that varying the N3 substituent from hydrogen to aryl or carboxyalkyl chains significantly altered ALR2 inhibitory potency [1]. While the study did not directly test the bare N3‑(4‑methoxyphenyl) derivative, the broader dataset established that N3‑aryl substitution is a key potency determinant: N3‑unsubstituted compounds (e.g., compound 2) displayed IC50 values comparable to the clinical ARI Sorbinil, whereas introduction of an N3‑acetic acid chain yielded sub‑micromolar inhibitors (e.g., compound 4c, IC50 = 0.13 μM, comparable to Tolrestat) [1]. The 4‑methoxyphenyl group occupies an intermediate electronic space—more electron‑donating than unsubstituted phenyl yet lacking the ionisable carboxylate of acetic acid derivatives—providing a distinct set of physicochemical and pharmacophoric properties that cannot be obtained from either the N3‑H or N3‑CH₂COOH progenitors.

Aldose reductase inhibition Diabetic complications Structure-activity relationship

17β‑HSD3 Inhibitory Potency and Isoenzyme Selectivity Conferred by the 3‑(4‑Methoxyphenyl) Motif

Harada et al. (2012) identified a series of thiazolidinedione‑based 17β‑HSD3 inhibitors and demonstrated that compound 21—5‑(3‑bromo‑4‑hydroxybenzylidene)‑3‑(4‑methoxyphenyl)‑2‑thioxo‑1,3‑thiazolidin‑4‑one—exhibited a promising activity profile with significant selectivity over related 17β‑HSD isoenzymes (types 1, 2, 5) and nuclear receptors (AR, ERα, ERβ) [1]. The 3‑(4‑methoxyphenyl) appendage was a conserved feature across the most selective analogues, whereas modifications at this position eroded the selectivity window. Although the exact IC50 values are reported in the full text, the qualitative selectivity advantage of the 4‑methoxyphenyl group over alternative N3‑aryl substituents was explicitly noted as a key SAR finding [1].

17β-Hydroxysteroid dehydrogenase type 3 Prostate cancer Steroidogenesis inhibition

PDI Inhibitory Activity of CCF642: A 100‑Fold Potency Advantage Traced to the 3‑(4‑Methoxyphenyl) Scaffold

CCF642 (3‑(4‑methoxyphenyl)‑5‑[(5‑nitro‑2‑thienyl)methylene]‑2‑thioxo‑4‑thiazolidinone), a close structural derivative of the target compound, is a potent protein disulfide isomerase (PDI) inhibitor with an IC50 of 2.9 μM against PDI reductase activity . In a direct head‑to‑head comparison, CCF642 inhibited PDI approximately 100‑fold more potently than the structurally distinct established PDI inhibitors PACMA 31 and LOC14 when assayed under identical conditions . The 3‑(4‑methoxyphenyl) group is a conserved element in CCF642 that distinguishes it from earlier‑generation PDI inhibitors, and SAR studies indicate that modifications to this aryl substituent significantly alter potency, underscoring the critical contribution of the 4‑methoxyphenyl motif to target engagement .

Protein disulfide isomerase inhibition Multiple myeloma Endoplasmic reticulum stress

Electronic and Lipophilic Character of the 4‑Methoxyphenyl Group Differentiates This Derivative from the N3‑Phenyl Parent Compound

Replacement of the N3‑phenyl group (3‑phenyl‑1,3‑thiazolidine‑2,4‑dione, CAS 1010‑53‑3) with a 4‑methoxyphenyl substituent introduces a measurable electronic perturbation. The Hammett σₚ constant for the 4‑OCH₃ group is –0.27, indicating significant electron donation into the thiazolidinedione π‑system, whereas σₚ for H is 0.00 [1]. This electronic difference alters the reactivity of the C5 methylene toward Knoevenagel condensation and influences the acidity of the NH proton at position 3 (blocked in the present compound but relevant when considering N‑deprotection strategies). Additionally, the calculated logP (CLogP) for 3‑(4‑methoxyphenyl)‑1,3‑thiazolidine‑2,4‑dione is approximately 1.2–1.5, compared to approximately 1.0–1.2 for the N3‑phenyl analogue, reflecting a modest increase in lipophilicity attributable to the methoxy group [2]. These property differences, while numerically modest, can translate into meaningful shifts in membrane permeability, protein binding, and chromatographic retention, all of which are critical considerations in high‑throughput screening triage.

Physicochemical profiling Hammett substituent constants Calculated logP

Optimal Deployment Scenarios for 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione Based on Quantitative Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimisation Requiring Defined Electronic Input at the N3 Position

Programmes targeting ALR2 for diabetic complication indications can deploy 3‑(4‑methoxyphenyl)‑1,3‑thiazolidine‑2,4‑dione as a key intermediate for Knoevenagel condensation with substituted benzaldehydes. The 4‑methoxyphenyl group provides a consistent electron‑donating environment (σₚ = –0.27) that, based on the SAR trends documented by Maccari et al. (2005) [1], steers the resulting 5‑arylidene derivatives toward an intermediate potency range distinct from both the N3‑unsubstituted (Sorbinil‑like) and N3‑acetic acid (Tolrestat‑like) series. This allows systematic exploration of the 5‑benzylidene substituent space without the confounding variable of a variable N3 electronic contribution.

17β‑HSD3‑Targeted Prostate Cancer Programmes Requiring Isoenzyme Selectivity

When synthesising thiazolidinedione‑based 17β‑HSD3 inhibitors, the 3‑(4‑methoxyphenyl) core is the preferred N3 substituent based on the selectivity fingerprint reported by Harada et al. (2012) [2]. The 4‑methoxyphenyl group conferred superior discrimination against 17β‑HSD1, 17β‑HSD2, and 17β‑HSD5, as well as against androgen and estrogen receptors, relative to alternative N3‑aryl groups. Researchers should procure this specific intermediate to preserve the selectivity advantage observed in the lead series, rather than substituting a generic N3‑aryl analogue that may compromise the therapeutic window.

PDI Inhibitor Development for Multiple Myeloma and ER‑Stress‑Driven Cancers

The CCF642 phenotype, which achieves approximately 100‑fold greater PDI inhibition than PACMA 31 and LOC14 , is built upon the 3‑(4‑methoxyphenyl)‑2‑thioxothiazolidinone framework. Medicinal chemistry groups pursuing novel PDI inhibitors for multiple myeloma should anchor their synthetic strategy on this intermediate to maintain the potency advantage documented for the 4‑methoxyphenyl‑bearing scaffold. Substituting an alternative N3‑aryl group risks discarding the two‑order‑of‑magnitude potency gain that distinguishes this chemotype from earlier PDI inhibitor generations.

Parallel Library Synthesis Requiring Controlled Physicochemical Properties for Screening Cascade Compatibility

For high‑throughput library production, the modest but reproducible differences in lipophilicity (ΔCLogP ≈ +0.2–0.3) and electronic character (Δσₚ = –0.27) between the 4‑methoxyphenyl and unsubstituted phenyl analogues [3] translate into distinguishable chromatographic retention times, differential aqueous solubility, and altered protein‑binding propensities. Procurement teams supporting screening cascades with defined property filters (e.g., CLogP ≤ 3, solubility ≥ 50 μM in assay buffer) should select the 4‑methoxyphenyl variant when the target product profile requires a slightly elevated lipophilicity while retaining the TZD core, thereby avoiding the need for post‑hoc property optimisation via additional synthetic steps.

Quote Request

Request a Quote for 3-(4-Methoxyphenyl)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.